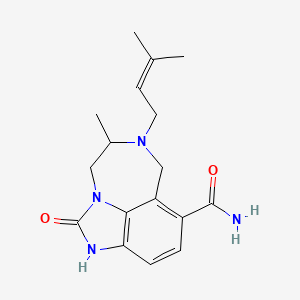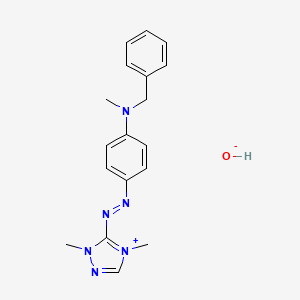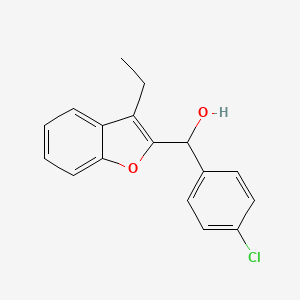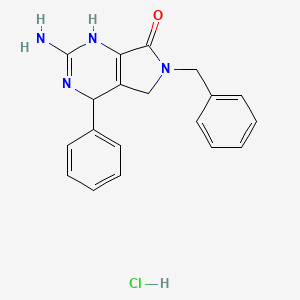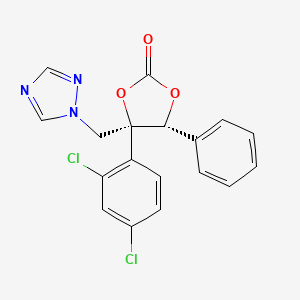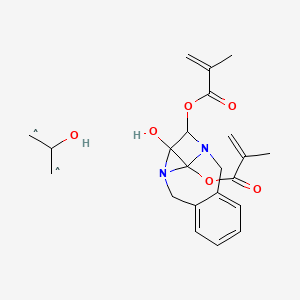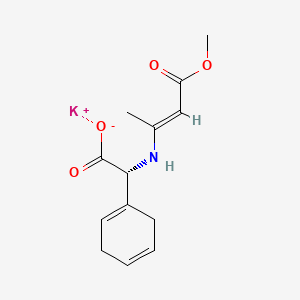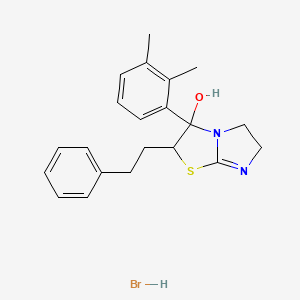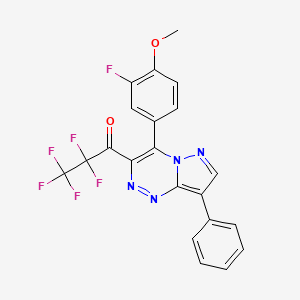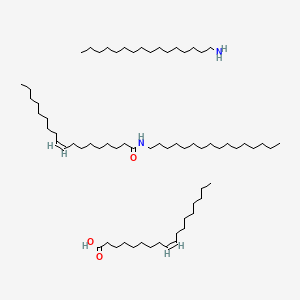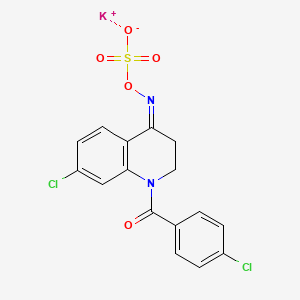![molecular formula C15H13F3N4O6 B12704286 [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate CAS No. 187235-52-5](/img/structure/B12704286.png)
[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PA-1328 is a conductive thermoplastic compound based on polystyrene. Conductivity is achieved by using special conductive carbon black. This compound is known for its low electrical resistivity and excellent balance of mechanical properties, making it suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of PA-1328 involves the incorporation of conductive carbon black into polystyrene. The process typically includes the following steps:
Mixing: Conductive carbon black is mixed with polystyrene in a specific ratio.
Molding: The extruded material is molded into the desired shape using injection molding techniques.
Industrial Production Methods
In industrial settings, the production of PA-1328 follows similar steps but on a larger scale. The process parameters are optimized for the specific equipment used, and the product is often pre-dried at 60-80°C for 3-4 hours before processing to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
PA-1328 primarily undergoes physical changes rather than chemical reactions due to its stable polystyrene backbone. it can participate in:
Oxidation: When exposed to high temperatures or oxidative environments, the carbon black within PA-1328 can undergo oxidation.
Thermal Degradation: At temperatures above its melting point, PA-1328 can degrade, leading to the breakdown of the polystyrene matrix.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air at elevated temperatures can cause oxidation of the carbon black.
Thermal Conditions: High temperatures (above 270°C) can lead to thermal degradation.
Major Products Formed
Oxidation Products: Oxidized carbon black.
Degradation Products: Various low molecular weight hydrocarbons from the breakdown of polystyrene.
Applications De Recherche Scientifique
PA-1328 has a wide range of applications in scientific research and industry:
Electronics: Used in the production of housings for electronic components and static-sensitive devices due to its conductive properties.
Automotive: Employed in the manufacturing of parts that require both mechanical strength and electrical conductivity.
Medical Devices: Utilized in the production of medical devices that need to dissipate static electricity.
Industrial Equipment: Applied in the creation of various industrial components that benefit from its balance of mechanical and conductive properties.
Mécanisme D'action
The conductive properties of PA-1328 are primarily due to the presence of conductive carbon black. The carbon black forms a network within the polystyrene matrix, allowing for the conduction of electricity. This network is maintained even when the material is molded into different shapes, ensuring consistent conductivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyamide 6 (PA6): Known for its high mechanical strength and thermal stability but lacks the conductive properties of PA-1328.
Polyamide 66 (PA66): Similar to PA6 but with slightly better mechanical properties and thermal resistance.
Polyamide 11 (PA11): Biodegradable and has good mechanical properties but is not conductive.
Uniqueness of PA-1328
PA-1328 stands out due to its unique combination of electrical conductivity and mechanical strength. Unlike other polyamides, it can be used in applications requiring both properties, making it highly versatile in various industrial and scientific fields .
Propriétés
Numéro CAS |
187235-52-5 |
|---|---|
Formule moléculaire |
C15H13F3N4O6 |
Poids moléculaire |
402.28 g/mol |
Nom IUPAC |
[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H13F3N4O6/c16-15(17,18)28-10-3-1-9(2-4-10)5-19-14(23)27-11-6-21-7-12(22(24)25)20-13(21)26-8-11/h1-4,7,11H,5-6,8H2,(H,19,23)/t11-/m0/s1 |
Clé InChI |
UHSCZJKUJBDLDD-NSHDSACASA-N |
SMILES isomérique |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
SMILES canonique |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
